molecular formula C25H35N3O3S B12616636 (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B12616636
M. Wt: 457.6 g/mol
InChI Key: OIBQJFCGNLXXBZ-ZPVKFHTISA-N
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Description

The compound (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its unique structure, which includes a thiazoloisoindole core, makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves multiple steps, including the formation of the thiazoloisoindole ring and the attachment of the cyclohexylamino and oxopentan groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide: can be compared to other thiazoloisoindole derivatives, which may have similar structures but different functional groups.

  • Other compounds with cyclohexylamino or oxopentan groups can also be considered for comparison.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the thiazoloisoindole core

Properties

Molecular Formula

C25H35N3O3S

Molecular Weight

457.6 g/mol

IUPAC Name

(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C25H35N3O3S/c1-15(2)14-19(21(29)26-16-10-6-5-7-11-16)27-22(30)20-25(3,4)32-24-18-13-9-8-12-17(18)23(31)28(20)24/h8-9,12-13,15-16,19-20,24H,5-7,10-11,14H2,1-4H3,(H,26,29)(H,27,30)/t19-,20+,24?/m0/s1

InChI Key

OIBQJFCGNLXXBZ-ZPVKFHTISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1CCCCC1)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC1CCCCC1)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C

Origin of Product

United States

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